3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine, is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. This compound features an imidazolidine core with an amino group and a fluorinated phenyl substituent, which may enhance its biological activity and solubility properties.
This compound can be synthesized through various chemical reactions involving imidazolidine derivatives and fluorinated aromatic compounds. The precise sources for commercially available samples are typically chemical suppliers and research institutions focusing on organic synthesis and pharmacology.
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione belongs to the class of heterocyclic compounds, specifically imidazolines. It is characterized by the presence of both nitrogen-containing heterocycles and functional groups that confer unique chemical properties.
The synthesis of 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Solvents like dimethylformamide or ethanol may be used to facilitate the reactions.
The molecular structure of 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione consists of an imidazolidine ring fused with a 5-amino-2-fluorophenyl group. The specific arrangement of atoms contributes to its unique properties.
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione can participate in various chemical reactions including:
The reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which enhances the electrophilicity of adjacent carbon atoms.
The mechanism of action for compounds like 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications in substitution patterns can lead to significant changes in biological activity, making this compound a candidate for further pharmacological evaluation.
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione has potential applications in:
The core structure imidazolidine-2,4-dione (IUPAC name), commonly termed hydantoin, is a saturated five-membered heterocycle featuring two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This non-aromatic scaffold is systematically numbered with nitrogen atoms designated as N1 and N3, while the carbonyl carbons are C2 and C4. The carbon at position 5 (C5) is chiral when asymmetrically substituted, enabling stereoisomerism [8]. The compound 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione (CAS: 1803583-94-9) exemplifies a N1-substituted hydantoin, where the phenyl ring is attached directly to N3. Its molecular formula is C₉H₈FN₃O₂ (MW: 209.18 g/mol), with a SMILES string Nc1ccc(c(c1)N1C(=O)CNC1=O)F
[1] [4].
Structurally, hydantoins possess four derivatization sites (N1, N3, C5, and the exocyclic carbonyl at C2/C4) and exhibit distinct hydrogen-bonding capabilities. The N1-H and N3-H groups act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This facilitates interactions with biological targets like enzymes and receptors. The scaffold’s planarity (excluding C5 substituents) and dipole moment (~4.5 Debye) further influence binding thermodynamics [2] [8].
Property | Value/Description |
---|---|
Systematic Name | 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione |
CAS No. | 1803583-94-9 |
Molecular Formula | C₉H₈FN₃O₂ |
Molecular Weight | 209.18 g/mol |
Density | 1.499 ± 0.06 g/cm³ (predicted) |
pKa | 7.80 ± 0.70 (predicted) |
Hydrogen Bond Donors | 3 (two imide NH, one aniline NH₂) |
Hydrogen Bond Acceptors | 4 (two carbonyl O, one amine N, F) |
Hydantoins entered medicinal chemistry in 1908 with the synthesis of phenytoin (5,5-diphenylimidazolidine-2,4-dione), which became a first-line antiepileptic in 1938 due to its voltage-gated sodium channel blocking activity [8]. This established hydantoin as a privileged scaffold for central nervous system (CNS) disorders. Subsequent derivatives like mephenytoin (1945) and ethotoin (1956) optimized pharmacokinetics but retained the core mechanism [8].
The late 20th century saw diversification into non-CNS targets:
The 21st century marked a shift toward oncology applications. Nilutamide (1980s) and enzalutamide (2012) are hydantoin-containing androgen receptor antagonists used in prostate cancer. Their efficacy hinges on the scaffold’s hydrogen-bonding network with the receptor’s ligand-binding domain [3] [8]. Recently, N3-arylhydantoins like 3-(5-amino-2-fluorophenyl)imidazolidine-2,4-dione have emerged as intermediates for targeted therapies, particularly Bcl-2 inhibitors for apoptosis induction in leukemia and prostate cancer [5].
Era | Compound | Therapeutic Area | Mechanistic Insight |
---|---|---|---|
1938 | Phenytoin | Epilepsy | Na⁺ channel blockade |
1953 | Nitrofurantoin | Urinary tract infections | Bacterial DNA damage via nitro-reduction |
1974 | Dantrolene | Malignant hyperthermia | Ryanodine receptor antagonism |
2010s | Enzalutamide | Prostate cancer | Androgen receptor antagonism |
2020s | N3-Arylhydantoins | Cancer (Bcl-2 inhibition) | Apoptosis regulation via protein-protein disruption |
The bioactivity of 3-(5-amino-2-fluorophenyl)imidazolidine-2,4-dione derives from synergistic effects of its ortho-fluoro and para-amino phenyl substituents.
Fluorine’s Impact:
Amino Group’s Contribution:
Substituent | Position | Electronic Effect | Biological Role |
---|---|---|---|
Fluorine | ortho | σₚ = +0.06 (inductive) | Metabolic stability ↑, Conformational rigidity ↑ |
Amino | para | σₚ = -0.66 (resonance) | Hydrogen bonding ↑, Solubility ↑, SAR expansion |
The integration of these groups exemplifies rational bioisosterism: fluorine often replaces hydrogen, while the amino group mimics phenol or pyridine nitrogen in drug-receptor interactions. This synergy makes 3-(5-amino-2-fluorophenyl) substitution a high-value motif for anticancer and CNS agent design [3] [5] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8